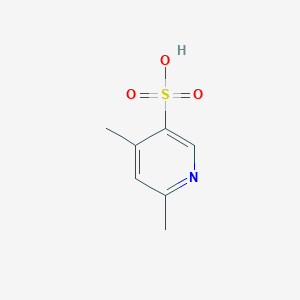

4,6-Dimethylpyridine-3-sulfonic acid

Description

Overview of Pyridine-Based Heterocycles in Chemical Research

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, playing a pivotal role in both biological and industrial domains. As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine's structure is analogous to benzene, yet the nitrogen atom imparts distinct properties such as basicity and polarity. nih.gov This unique electronic configuration makes pyridine a versatile scaffold in drug discovery and medicinal chemistry, with many pyridine-containing compounds receiving FDA approval. nih.govorgsyn.org

The pyridine nucleus is a common pharmacophore, a molecular feature responsible for a drug's pharmacological activity. synchem.de Its ability to form hydrogen bonds enhances the pharmacokinetic properties of drug candidates. nih.gov Consequently, pyridine derivatives have been successfully developed for a wide array of therapeutic applications, including as anticancer, antimalarial, and anti-ulcer agents. nih.gov Beyond pharmaceuticals, these heterocycles are integral to the development of functional materials, catalysts, and agricultural chemicals. orgsyn.orgwikipedia.org The ease of functionalization of the pyridine ring allows for the synthesis of a vast library of derivatives with diverse chemical, physical, and biological properties. wikipedia.org

Significance of Sulfonic Acid Moieties in Organic Compounds

The sulfonic acid group (-SO₃H) is a highly significant functional group in organic chemistry, known for its strong acidic nature, often comparable to mineral acids. solubilityofthings.comglpbio.com Its introduction into an organic molecule, a process known as sulfonation, can dramatically alter the compound's physical and chemical properties. bldpharm.com One of the most notable effects of the sulfonic acid moiety is its ability to significantly increase the water solubility of organic compounds, a crucial attribute for applications in aqueous systems. solubilityofthings.comuni.lu

Sulfonic acids are widely utilized as catalysts in a variety of organic reactions, including esterification, alkylation, and hydrolysis. glpbio.combldpharm.com They serve as essential intermediates in the synthesis of a broad spectrum of industrial products, such as detergents, water-soluble dyes, and pharmaceuticals, particularly sulfonamide antibiotics. bldpharm.comuni.lu In materials science, sulfonic acid-functionalized polymers are used as ion-exchange resins and as components in proton exchange membranes for fuel cells. glpbio.comuni.lu The versatility and reactivity of the sulfonic acid group make it a fundamental tool for chemists in both academic research and industrial manufacturing. bldpharm.com

Positioning of Dimethylpyridine Sulfonic Acids within Chemical Literature

Dimethylpyridine sulfonic acids, also known as lutidine sulfonic acids, represent a specific subclass of pyridine sulfonic acids. The parent compounds, lutidines (dimethylpyridines), exist as several structural isomers, each with unique properties. wikipedia.org The introduction of a sulfonic acid group onto a lutidine ring combines the characteristics of both moieties, creating a molecule that is both a sterically hindered base (depending on the substitution pattern) and a strong acid.

Specific Context of 4,6-Dimethylpyridine-3-sulfonic acid in Contemporary Research

4,6-Dimethylpyridine-3-sulfonic acid (CAS Number: 39112-92-0) is a distinct isomer within the dimethylpyridine sulfonic acid family. nih.gov Its parent base is 2,4-lutidine (2,4-dimethylpyridine). wikipedia.org The sulfonation of 2,4-lutidine would be the logical synthetic route to this compound.

Detailed research dedicated exclusively to 4,6-dimethylpyridine-3-sulfonic acid is not extensively found in mainstream chemical literature. Its existence is confirmed primarily through chemical supplier catalogs and databases, where it is listed as a research chemical. bldpharm.com This suggests that its applications are likely specialized, possibly serving as a building block in complex organic synthesis, as a ligand for creating metal complexes with specific steric and electronic properties, or in materials science research. The lack of extensive published studies may indicate that it is a relatively new compound to the research market or that its applications are niche and part of proprietary research. Further investigation into its synthesis and characterization would be necessary to fully understand its potential in broader chemical research.

Compound Data

Below are tables detailing the properties of 4,6-Dimethylpyridine-3-sulfonic acid and related compounds mentioned in this article.

Table 1: Properties of 4,6-Dimethylpyridine-3-sulfonic acid

| Property | Value |

| IUPAC Name | 4,6-Dimethylpyridine-3-sulfonic acid |

| CAS Number | 39112-92-0 nih.gov |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Parent Base | 2,4-Lutidine (2,4-Dimethylpyridine) wikipedia.org |

Table 2: Related Pyridine Sulfonic Acids

| Compound Name | Molecular Formula | CAS Number | Key Features |

| Pyridine-3-sulfonic acid | C₅H₅NO₃S | 636-73-7 sigmaaldrich.com | Used in electroplating and as a pharmaceutical intermediate. sigmaaldrich.com |

| 2,6-Dimethylpyridine-3-sulfonic acid | C₇H₉NO₃S | 15764224 (CID) uni.lu | An isomer derived from 2,6-lutidine. acs.org |

| 6-Methylpyridine-3-Sulfonic Acid | C₆H₇NO₃S | 4808-69-9 glpbio.com | A monosubstituted analog. |

Table 3: Parent Heterocycles

| Compound Name | Other Names | Molecular Formula | CAS Number | Key Features |

| Pyridine | Azine, Azabenzene | C₅H₅N | 110-86-1 | Fundamental aromatic heterocycle. nih.gov |

| 2,4-Lutidine | 2,4-Dimethylpyridine | C₇H₉N | 108-47-4 wikipedia.org | Parent base of the title compound; used in synthesis. solubilityofthings.com |

| 2,6-Lutidine | 2,6-Dimethylpyridine | C₇H₉N | 108-48-5 wikipedia.org | Sterically hindered base. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-3-6(2)8-4-7(5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQFCTKSLFOUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652847 | |

| Record name | 4,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39112-92-0 | |

| Record name | 4,6-Dimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 4,6 Dimethylpyridine 3 Sulfonic Acid

Transformations of the Sulfonic Acid Group

The sulfonic acid group is a versatile functional handle for derivatization. Its conversion to more reactive intermediates, such as sulfonyl halides, opens up pathways to a variety of other sulfur-containing functional groups.

Reactions Involving Sulfonyl Halide Intermediates

A primary strategy for the derivatization of sulfonic acids is their conversion to sulfonyl halides, most commonly sulfonyl chlorides. This transformation is typically achieved by treatment with halogenating agents. For pyridine-3-sulfonic acids, reagents such as phosphorus pentachloride or thionyl chloride are commonly employed. chemicalbook.com The resulting 4,6-dimethylpyridine-3-sulfonyl chloride is a key intermediate for further functionalization.

Table 1: General Conditions for the Synthesis of Pyridine-3-sulfonyl Chlorides

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Pyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride | Reflux, 3 h | Pyridine-3-sulfonyl chloride | 94 |

| 3-Aminopyridine | 1. Diazotization (NaNO₂, HCl) 2. SO₂, CuCl₂ | 0-5 °C | Pyridine-3-sulfonyl chloride | High |

This table presents general methods for the synthesis of pyridine-3-sulfonyl chlorides; specific yields for the 4,6-dimethyl derivative may vary.

Formation of Sulfonamides and Sulfonate Esters

Once 4,6-dimethylpyridine-3-sulfonyl chloride is obtained, it can readily undergo nucleophilic substitution reactions to form sulfonamides and sulfonate esters. The reaction with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding sulfonamides. Similarly, reaction with alcohols or phenols affords sulfonate esters. These reactions are fundamental in the synthesis of a wide array of organic compounds with potential biological and chemical applications. nih.gov

Modifications of the Pyridine (B92270) Ring System

The pyridine ring of 4,6-dimethylpyridine-3-sulfonic acid is also amenable to a variety of chemical modifications, including substitution reactions and alterations to its degree of saturation.

Electrophilic and Nucleophilic Substitution Reactions on Methyl and Ring Positions

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org This deactivation is further enhanced by the strongly electron-withdrawing sulfonic acid group. However, the two methyl groups at positions 4 and 6 are activating and ortho-, para-directing. The interplay of these electronic effects would likely direct any successful electrophilic substitution to the positions ortho and para to the methyl groups and meta to the sulfonic acid group. High temperatures and harsh reaction conditions are typically necessary for electrophilic substitutions on deactivated pyridine rings. wikipedia.org

Nucleophilic Aromatic Substitution: The sulfonic acid group, being a good leaving group under certain conditions, can potentially be displaced by strong nucleophiles, particularly if the pyridine ring is further activated by electron-withdrawing groups or through the formation of an N-oxide. nih.gov However, such reactions are not common for sulfonic acids on pyridine rings without significant activation.

Hydrogenation and Dehydrogenation Studies

The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and the use of metal catalysts. For pyridine derivatives, catalysts such as Raney nickel, palladium on carbon, and rhodium-based catalysts have been shown to be effective. google.comnih.gov The hydrogenation of 4,6-dimethylpyridine-3-sulfonic acid would be expected to yield 4,6-dimethylpiperidine-3-sulfonic acid. The specific stereochemistry of the product would depend on the catalyst and reaction conditions employed.

Conversely, the corresponding dihydropyridine or piperidine derivatives can be dehydrogenated to restore the aromatic pyridine ring. This aromatization can be achieved using various oxidizing agents.

Table 2: General Catalysts for Pyridine Hydrogenation

| Catalyst | Substrate Type | General Conditions | Product |

|---|---|---|---|

| Raney Nickel | Pyridine-sulfonic acid-N-oxide | Alkaline solution, 100 °C, 7 bar H₂ | Pyridine-sulfonic acid |

| Palladium on Carbon | Fluorinated Pyridines | H₂ gas | Fluorinated Piperidines |

This table illustrates common catalysts and conditions for pyridine hydrogenation; specific outcomes for 4,6-dimethylpyridine-3-sulfonic acid may differ.

Formation of Functionalized Derivatives for Specific Research Applications

While specific research applications of derivatives of 4,6-dimethylpyridine-3-sulfonic acid are not extensively documented, related structures have been synthesized and investigated. For instance, the synthesis of 4,6-dimethylpyrazolo[3,4-b]pyridyl-3-sulfonyl chlorides and their corresponding sulfonamides has been reported. osi.lv These compounds were synthesized from 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridines via diazotization followed by substitution with a sulfo group. This suggests that the broader scaffold containing the 4,6-dimethylpyridine-3-sulfonyl moiety is of interest in the synthesis of complex heterocyclic systems.

Furthermore, pyridine sulfonic acid and sulfonamide derivatives are explored in medicinal chemistry for their potential as antagonists for receptors such as the NMDA receptor. nih.gov The functionalization of the 4,6-dimethylpyridine-3-sulfonic acid core could lead to novel compounds with interesting pharmacological profiles.

Synthesis of Substituted 4,6-Dimethylpyridine Derivatives

A primary strategy for the synthesis of substituted 4,6-dimethylpyridine derivatives commences with the conversion of the sulfonic acid to a sulfonyl chloride. This transformation is a critical step as it introduces a highly reactive functional group that can readily undergo nucleophilic substitution. A general and widely employed method for this conversion involves treating the sulfonic acid with a chlorinating agent, such as phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) chemicalbook.com.

Once 4,6-dimethylpyridine-3-sulfonyl chloride is obtained, it can be reacted with a wide array of nucleophiles to yield various substituted derivatives. A significant class of such derivatives are the sulfonamides, which are synthesized by reacting the sulfonyl chloride with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

While direct experimental data for 4,6-dimethylpyridine-3-sulfonic acid is limited in publicly available literature, the synthesis of analogous compounds provides a strong model for its derivatization. For instance, the synthesis of 4,6-dimethylpyrazolo[3,4-b]pyridyl-3-sulfonylamides has been reported, starting from the corresponding 3-amino compound. In this process, the amino group is diazotized and subsequently replaced by a sulfo group to generate the sulfonyl chloride, which is then converted to the corresponding sulfonamides osi.lv. This suggests a viable synthetic pathway for derivatives of 4,6-dimethylpyridine-3-sulfonic acid, likely proceeding through a 3-amino-4,6-dimethylpyridine intermediate.

The following table summarizes the types of derivatives that can be synthesized from 4,6-dimethylpyridine-3-sulfonyl chloride based on established reactions of analogous pyridine-3-sulfonyl chlorides.

| Derivative Class | Reagent | General Reaction Conditions |

| Sulfonamides | Primary or Secondary Amines | Base (e.g., pyridine, triethylamine), inert solvent |

| Sulfonate Esters | Alcohols or Phenols | Base (e.g., pyridine), inert solvent |

| Sulfonyl Azides | Sodium Azide | Aqueous acetone or similar solvent |

Conjugation with Other Organic Scaffolds

The functional groups derived from 4,6-dimethylpyridine-3-sulfonic acid are instrumental in its conjugation to other organic scaffolds. The sulfonamide linkage, for example, is a stable and common covalent bond in medicinal chemistry and materials science. By choosing an amine that is part of a larger organic molecule, the 4,6-dimethylpyridine unit can be effectively tethered to that molecule.

A powerful and contemporary method for conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole ring, linking two molecular fragments. A derivative of 4,6-dimethylpyridine-3-sulfonic acid, such as a sulfonamide bearing either an azide or a terminal alkyne, could be a key component in such a conjugation strategy.

For example, a study on 4-substituted pyridine-3-sulfonamides demonstrated the successful use of the CuAAC reaction for their conjugation. In this work, a 4-azidopyridine-3-sulfonamide was reacted with various terminal alkynes in the presence of a copper(I) catalyst to yield a series of 1,2,3-triazol-1-yl substituted pyridine-3-sulfonamides mdpi.com. This approach highlights a highly efficient and modular strategy for conjugating the pyridine-sulfonamide scaffold to a diverse range of organic molecules.

The following table outlines a plausible reaction scheme for the conjugation of a 4,6-dimethylpyridine-3-sulfonamide derivative via a CuAAC reaction, based on the aforementioned study.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conjugated Product |

| 4,6-Dimethyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide | Azido-functionalized organic scaffold | Copper(I) iodide, Triethylamine | 1,2,3-Triazole linked conjugate |

| N-(azidoalkyl)-4,6-dimethylpyridine-3-sulfonamide | Alkyne-functionalized organic scaffold | Copper(I) iodide, Triethylamine | 1,2,3-Triazole linked conjugate |

This methodology allows for the creation of complex molecular architectures where the specific properties of the 4,6-dimethylpyridine-3-sulfonic acid scaffold can be combined with those of other organic structures, opening avenues for the development of new materials and therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethylpyridine 3 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy Analyses (FT-IR, FT-Raman, SERS) for Molecular Structure and Interactions

Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the molecular structure of 4,6-dimethylpyridine-3-sulfonic acid. Studies on the parent compound, pyridine-3-sulfonic acid, provide a foundational understanding of the vibrational modes. researchgate.netasianpubs.org The pyridine (B92270) ring stretching vibrations typically appear in the 1600-1300 cm⁻¹ spectral region. researchgate.net For pyridine-3-sulfonic acid, specific bands are observed in Fourier Transform Infrared (FT-IR) spectra at 1632, 1602, 1486, and 1433 cm⁻¹, with corresponding bands in Fourier Transform Raman (FT-Raman) spectra at 1637, 1610, and 1480 cm⁻¹. researchgate.net

The sulfonic acid group introduces characteristic vibrations. The S-O stretching mode is identified as a strong band around 1035 cm⁻¹ in the IR spectrum and 1034 cm⁻¹ in the Raman spectrum. asianpubs.org The SO₂ scissoring deformations are found near 633 and 608 cm⁻¹ in the IR spectrum. asianpubs.org The C-S stretching vibration is assigned to a band at 742 cm⁻¹. asianpubs.org The presence of methyl groups in the 4,6-positions would introduce additional C-H stretching and bending vibrations, typically observed in the 3000-2850 cm⁻¹ and 1460-1340 cm⁻¹ regions, respectively. scifiniti.com

Surface-Enhanced Raman Scattering (SERS) provides information about the molecule's interaction with metal surfaces. For pyridine-3-sulfonic acid adsorbed on a silver colloid, the enhancement of bands related to C-H and S-O stretching suggests a specific orientation on the nanoparticle surface. researchgate.netnih.gov

| Vibrational Mode | Pyridine-3-sulfonic Acid Frequency (cm⁻¹) researchgate.netasianpubs.org | Expected Range for 4,6-Dimethylpyridine-3-sulfonic acid (cm⁻¹) |

| Pyridine Ring Stretching | 1637-1433 | 1640-1430 |

| S-O Stretch | ~1035 | 1040-1030 |

| C-S Stretch | ~742 | 750-740 |

| SO₂ Scissoring | 633-607 | 640-600 |

| Methyl C-H Stretch | N/A | 3000-2850 |

| Methyl C-H Bending | N/A | 1460-1340 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

In ¹H NMR, the two methyl groups at positions 4 and 6 are expected to produce distinct singlet signals. The protons on the pyridine ring at positions 2 and 5 would appear as singlets or narrow doublets in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. For comparison, in 4,6-dimethylpyrimidine (B31164), the methyl protons appear at approximately 2.4 ppm, the C2-H proton at 8.9 ppm, and the C5-H proton at 7.0 ppm. chemicalbook.com

In ¹³C NMR, the carbons of the methyl groups would resonate at high field (typically 15-25 ppm). The pyridine ring carbons would appear between approximately 120 and 160 ppm. The carbon atom directly attached to the sulfonic acid group (C3) would experience a significant downfield shift due to the electron-withdrawing nature of the substituent.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | C4-CH₃ | 2.4 - 2.6 | Singlet |

| ¹H | C6-CH₃ | 2.4 - 2.6 | Singlet |

| ¹H | C2-H | 8.8 - 9.1 | Singlet |

| ¹H | C5-H | 7.0 - 7.3 | Singlet |

| ¹³C | C4-CH₃, C6-CH₃ | 20 - 25 | Quartet |

| ¹³C | C2, C3, C4, C5, C6 | 120 - 165 | Varied |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 4,6-dimethylpyridine-3-sulfonic acid itself is not published, analysis of related structures, such as 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile, offers insight into the geometry of the 4,6-dimethylpyridine core. researchgate.net

The pyridine ring is expected to be planar. The sulfonic acid group is a strong hydrogen bond donor and acceptor, and in the solid state, extensive hydrogen-bonding networks involving this group and the pyridine nitrogen are anticipated, leading to a well-ordered crystalline lattice. The S-O bond lengths are expected to be around 1.45 Å, and the C-S bond length around 1.77 Å. researchgate.net The crystal packing would likely feature layered structures or three-dimensional networks stabilized by these strong intermolecular forces. nih.gov

| Parameter | Atom Pair | Typical Value |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S-O | ~1.45 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Angle | C-S-O | ~106° |

| Bond Angle | O-S-O | ~113° |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of 4,6-dimethylpyridine-3-sulfonic acid, confirming its elemental composition. The compound has a molecular formula of C₇H₉NO₃S and a monoisotopic mass of approximately 187.0354 g/mol . synchem.de

The fragmentation pattern in the mass spectrum provides structural information. Upon electron ionization, the molecular ion [M]⁺ is expected. Key fragmentation pathways would likely involve the sulfonic acid group. A primary fragmentation would be the loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). Subsequent fragmentation could involve the loss of a methyl radical (CH₃, 15 Da) from the resulting dimethylpyridine cation. The fragmentation of methanesulfonic acid shows a characteristic loss of the SO₃H group, and a similar pattern is expected here. nist.gov The mass spectrum of 3,4-dimethylpyridine (B51791) shows a strong molecular ion peak, indicating the stability of the dimethylpyridine ring structure. massbank.eu

| m/z (approx.) | Ion Formula | Description |

| 187 | [C₇H₉NO₃S]⁺ | Molecular Ion [M]⁺ |

| 107 | [C₇H₉N]⁺ | [M - SO₃]⁺ |

| 106 | [C₇H₈N]⁺ | [M - HSO₃]⁺ |

| 92 | [C₆H₆N]⁺ | [M - SO₃ - CH₃]⁺ |

Thermal Analysis Techniques (TGA, DSC) for Stability and Decomposition Pathways

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability and phase transitions of the compound. For aromatic sulfonic acids, thermal decomposition often occurs at elevated temperatures. researchgate.net

A typical DSC thermogram for 4,6-dimethylpyridine-3-sulfonic acid would be expected to show an endothermic peak corresponding to its melting point. At higher temperatures, TGA would show a significant weight loss, indicating decomposition. The primary decomposition step is likely the desulfonation process, where the sulfonic acid group is cleaved from the pyridine ring, releasing SO₃ or SO₂ gas. researchgate.net This decomposition of sulfonic acid groups is often observed in the temperature range of 200-400 °C. researchgate.net The thermal behavior of related sulfanilate salts shows dehydration occurring at lower temperatures (up to ~170 °C or 443 K), followed by decomposition of the organic moiety at much higher temperatures (above ~250 °C or 523 K). researchgate.net

| Technique | Expected Event | Approximate Temperature Range (°C) | Description |

| DSC | Endotherm | 150 - 250 | Melting |

| DSC / TGA | Exotherm / Weight Loss | 250 - 400 | Decomposition (Desulfonation) |

| TGA | Further Weight Loss | > 400 | Decomposition of pyridine ring |

Surface-Enhanced Spectroscopic Methods for Adsorption Studies

For 4,6-dimethylpyridine-3-sulfonic acid, a similar orientation can be expected. The sulfonic acid group, being hydrophilic and capable of strong interaction, would likely orient towards the metal surface, possibly interacting via the oxygen atoms. The pyridine ring's orientation would be influenced by this, along with steric effects from the two methyl groups. The SERS technique can thus provide valuable information on how the molecule arranges itself at interfaces, which is critical for applications in catalysis and sensor technology. The enhancement factor in SERS allows for the detection of adsorbates at very low concentrations, making it a highly sensitive analytical method. researchgate.net

Computational and Theoretical Chemistry of 4,6 Dimethylpyridine 3 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine the electronic structure and optimal molecular geometry. For 4,6-Dimethylpyridine-3-sulfonic acid, these calculations reveal details about bond lengths, bond angles, and the distribution of electrons within the molecule, which collectively dictate its physical and chemical properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties of molecules like substituted pyridine (B92270) dicarboxylic acids by calculating parameters that describe their reactivity and stability. electrochemsci.orgelectrochemsci.org For 4,6-Dimethylpyridine-3-sulfonic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, can determine its optimized geometry and a range of electronic descriptors. electrochemsci.orgresearchgate.net

These calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. electrochemsci.org Other quantum chemical parameters derived from these energies, such as ionization potential, electron affinity, global hardness, and softness, further characterize the molecule's electronic behavior. electrochemsci.orgresearchgate.net

| Quantum Chemical Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate an electron. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept an electron. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to chemical reactivity and stability. electrochemsci.org |

| Ionization Potential (I ≈ -EHOMO) | Energy required to remove an electron. electrochemsci.org |

| Electron Affinity (A ≈ -ELUMO) | Energy released when an electron is added. electrochemsci.org |

| Global Hardness (η = (I-A)/2) | Measures resistance to change in electron distribution. electrochemsci.org |

| Global Softness (σ = 1/η) | Reciprocal of hardness, indicates reactivity. electrochemsci.org |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than modern DFT methods for electron correlation, it remains a valuable tool, particularly for determining molecular geometries and vibrational frequencies. Studies on the parent compound, pyridine-3-sulfonic acid, have successfully utilized the Hartree-Fock method with various basis sets to calculate its molecular geometry and vibrational wavenumbers. researchgate.netasianpubs.org These calculations provide a theoretical benchmark that, when compared with experimental data, validates the computed molecular structure. researchgate.netasianpubs.org For 4,6-Dimethylpyridine-3-sulfonic acid, the HF method can similarly be applied to obtain a reliable initial geometry and predict its vibrational spectrum. researchgate.net

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's functional groups. Computational methods, including both DFT and Hartree-Fock, are instrumental in interpreting these experimental spectra. asianpubs.orgnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com Comparison of the calculated frequencies with the experimental bands allows for a detailed and confident assignment of specific vibrational modes to the observed spectral peaks. researchgate.netasianpubs.org

For 4,6-Dimethylpyridine-3-sulfonic acid, vibrational analysis can be informed by studies on pyridine-3-sulfonic acid. asianpubs.org Key vibrational modes include the stretching of the pyridine ring, C-H stretching from the methyl groups and the ring, and the characteristic vibrations of the sulfonic acid group. The sulfonic acid group (-SO₃H) has several distinct modes, including symmetric and asymmetric S=O stretching, S-O stretching, and various deformation modes like scissoring and wagging, which can be precisely assigned through computational analysis. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) Aromatic | 3100-3000 | Stretching of C-H bonds on the pyridine ring. researchgate.net |

| ν(C-H) Aliphatic | 3000-2850 | Stretching of C-H bonds in the methyl groups. |

| ν(C=C), ν(C=N) Ring | 1630-1430 | Stretching vibrations within the pyridine ring framework. asianpubs.org |

| νas(S=O) | ~1350 | Asymmetric stretching of the S=O bonds in the sulfonic acid group. researchgate.net |

| νs(S=O) | ~1150 | Symmetric stretching of the S=O bonds. researchgate.net |

| ν(S-O) | 1040-1030 | Stretching of the S-OH bond. asianpubs.org |

| ν(C-S) | 760 ± 25 | Stretching of the bond connecting the ring to the sulfur atom. asianpubs.org |

| δ(SO₂) Scissoring | 630-600 | Scissoring deformation of the SO₂ group. asianpubs.org |

| δ(SO₂) Wagging | ~550 | Wagging deformation of the SO₂ group. researchgate.net |

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP illustrates regions of positive and negative electrostatic potential on the molecule's surface. Electronegative (electron-rich) regions, typically colored red or yellow, indicate likely sites for electrophilic attack, while electropositive (electron-poor) regions, colored blue, are susceptible to nucleophilic attack. researchgate.net

For 4,6-Dimethylpyridine-3-sulfonic acid, an MEP analysis would reveal highly negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netnih.govnih.gov Conversely, the hydrogen atom of the sulfonic acid group and the hydrogens on the methyl groups would exhibit positive potential, making them potential sites for nucleophilic interaction. The MEP thus provides critical insights into the molecule's reactivity and intermolecular interaction preferences. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent. upc.edu

For 4,6-Dimethylpyridine-3-sulfonic acid, MD simulations can be used to study the rotational freedom around the C-S single bond, which dictates the orientation of the bulky sulfonic acid group relative to the pyridine ring. Furthermore, when simulated in an aqueous solution, MD can reveal the detailed nature of solvent interactions. bibliotekanauki.pl It can characterize the structure and dynamics of the hydration shells around the polar sulfonic acid group and the pyridine nitrogen, providing a detailed picture of how water molecules form and break hydrogen bonds with the solute. acs.orgacs.org This information is crucial for understanding the compound's solubility and behavior in biological systems.

In Silico Studies of Intermolecular Interactions and Binding Energies

The function and behavior of molecules are often governed by their interactions with other molecules. In silico studies are essential for analyzing these non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, and for quantifying their strength through the calculation of binding energies. mdpi.com

4,6-Dimethylpyridine-3-sulfonic acid has several features that allow for strong intermolecular interactions. The sulfonic acid group is a potent hydrogen bond donor (via the -OH) and acceptor (via the oxygens). The pyridine nitrogen is also a strong hydrogen bond acceptor. mdpi.com Computational methods can be used to model the formation of dimers or larger clusters of the molecule, calculating the binding energy to determine their stability. mdpi.com These studies can also elucidate how the molecule packs in a solid-state crystal lattice. Furthermore, if the molecule is being investigated as a ligand for a biological target, molecular docking and binding energy calculations can predict the preferred binding pose and affinity within a protein's active site. mdpi.com Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, offering deep insight into the nature of the binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on non-biological activities, e.g., catalysis, corrosion inhibition)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a compound and its activity. In the context of non-biological applications, QSAR models for compounds like 4,6-Dimethylpyridine-3-sulfonic acid and its derivatives are instrumental in predicting their performance in areas such as catalysis and corrosion inhibition. These models are built on the principle that the structural and electronic properties of a molecule dictate its functional activities.

For pyridine derivatives, QSAR studies have been particularly insightful in the field of corrosion inhibition. Research has demonstrated that the efficiency of these compounds as corrosion inhibitors for metals like steel in acidic environments can be predicted by analyzing their molecular structures. nih.gov The development of QSAR models involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure and then correlating these descriptors with experimentally determined inhibition efficiencies. researchgate.net

The process begins with the computational optimization of the molecular geometry of the pyridine derivatives, often using methods like Density Functional Theory (DFT). researchgate.netelectrochemsci.org From the optimized structures, various quantum chemical descriptors are calculated. These descriptors typically include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the electron-donating ability of a molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of a metal surface, thus enhancing inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor indicates the ability of a molecule to accept electrons. Lower E_LUMO values imply a greater electron-accepting capacity.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and can be correlated with increased inhibition efficiency.

Dipole Moment (μ): This descriptor provides information about the polarity of a molecule, which can influence its adsorption onto a metal surface.

Total Negative Charge (TNC): This parameter can indicate the electrostatic interaction between the inhibitor molecule and the metal surface. nih.gov

Once these descriptors are calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or non-linear models are used to build a QSAR equation that links the descriptors to the observed activity (e.g., corrosion inhibition efficiency). nih.gov These models are then validated to ensure their predictive power. nih.gov

The insights gained from QSAR models are valuable for the rational design of new, more effective pyridine-based corrosion inhibitors. By understanding which structural and electronic features are most influential, chemists can strategically modify molecules to enhance their desired properties, reducing the need for extensive trial-and-error synthesis and testing. researchgate.net For instance, studies have shown that the presence of electron-donating groups on the pyridine ring generally improves corrosion inhibition efficiency. kfupm.edu.sa

Detailed Research Findings & Data Tables

While specific QSAR studies focusing solely on 4,6-Dimethylpyridine-3-sulfonic acid for non-biological activities are not extensively documented in publicly available literature, the principles can be illustrated through generalized data from studies on similar pyridine derivatives used as corrosion inhibitors. The following tables represent typical data and correlation models derived from such research.

Table 1: Quantum Chemical Descriptors for a Series of Pyridine Derivatives

This interactive table presents the calculated quantum chemical descriptors for a hypothetical series of substituted pyridine derivatives.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

| Pyridine | -6.78 | -0.85 | 5.93 | 2.21 |

| 4-Methylpyridine | -6.65 | -0.79 | 5.86 | 2.60 |

| 4,6-Dimethylpyridine | -6.52 | -0.72 | 5.80 | 2.89 |

| Pyridine-3-sulfonic acid | -7.12 | -1.54 | 5.58 | 5.87 |

| 4,6-Dimethylpyridine-3-sulfonic acid | -6.98 | -1.45 | 5.53 | 6.15 |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical values found in QSAR studies of pyridine derivatives.

Table 2: Correlation of Molecular Descriptors with Corrosion Inhibition Efficiency

This table illustrates a hypothetical QSAR model developed using multiple linear regression, correlating the molecular descriptors with the experimentally observed corrosion inhibition efficiency (IE%).

The general form of the MLR equation would be:

IE% = β_0 + β_1(Descriptor_1) + β_2(Descriptor_2) + ... + ε

Hypothetical QSAR Model Equation:

IE% = 45.3 + 8.2(E_HOMO) - 3.5(E_LUMO) + 0.9(μ)

| Compound | Predicted IE% | Observed IE% |

| Pyridine | 75.8 | 74.2 |

| 4-Methylpyridine | 81.5 | 80.1 |

| 4,6-Dimethylpyridine | 87.2 | 86.5 |

| Pyridine-3-sulfonic acid | 89.1 | 88.3 |

| 4,6-Dimethylpyridine-3-sulfonic acid | 92.4 | 91.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

The strong correlation between the predicted and observed inhibition efficiencies in such models would validate the QSAR approach for designing and screening new pyridine-based compounds for specific industrial applications like corrosion inhibition.

Research Applications in Chemical Sciences

Catalytic Roles of 4,6-Dimethylpyridine-3-sulfonic acid and its Analogs

The presence of both acidic and basic functionalities within the same molecule allows 4,6-dimethylpyridine-3-sulfonic acid and related structures to participate in diverse catalytic processes, acting as ligands, organocatalysts, or as functional groups on heterogeneous supports.

While specific catalytic applications of coordination complexes containing precisely 4,6-dimethylpyridine-3-sulfonic acid as a ligand are not extensively documented, the principles of coordination chemistry allow for extrapolation from analogous pyridine (B92270) and sulfonic acid-containing ligands. mdpi.comresearchgate.net Pyridine derivatives are fundamental ligands in coordination chemistry, and the introduction of a sulfonic acid group offers a secondary site for interaction or modification. science.gov

The pyridine nitrogen atom can coordinate to a metal center, while the sulfonate group can act as a non-coordinating counter-ion, influence the electronic properties of the metal center through inductive effects, or participate in secondary coordination or hydrogen bonding. Palladium complexes featuring biphenyl (B1667301) sulfonic acid ligands, for instance, have demonstrated high efficiency in C-N cross-coupling reactions. researchgate.net The effectiveness of these ligands is attributed to a combination of steric and electronic properties that facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net It is conceivable that a 4,6-dimethylpyridine-3-sulfonic acid ligand could coordinate to a metal like palladium or iron, with the sulfonate group helping to stabilize the complex or modulate its solubility and catalytic activity. science.govmdpi.com

Table 1: Potential Catalytic Applications Based on Analogous Ligand Systems

| Catalyst System Component | Potential Reaction Type | Role of Functional Groups |

|---|---|---|

| Pyridine Moiety | Cross-coupling (e.g., Suzuki, Heck), Amination | Coordinates to the metal center (e.g., Pd, Fe), influencing its reactivity and stability. researchgate.netscience.gov |

| Sulfonic Acid Group | Esterification, Hydration/Dehydration | Can act as a Brønsted acid site or a non-coordinating, solubilizing anion. mdpi.com |

| Combined System | Bifunctional Catalysis | The pyridine-metal complex performs one catalytic step, while the sulfonate group facilitates another (e.g., protonolysis). |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The zwitterionic nature of 4,6-dimethylpyridine-3-sulfonic acid makes it a potential candidate for bifunctional organocatalysis. The sulfonic acid group is a strong Brønsted acid, capable of activating substrates, such as carbonyls or imines, through protonation. nih.gov Concurrently, the pyridine nitrogen can act as a Brønsted base or a nucleophilic catalyst.

This dual functionality is exploited in catalysts for various transformations. For example, amino-thiourea organocatalysts have been used for the enantioselective conjugate addition of sodium bisulfite to nitrostyrenes, producing chiral β-amino sulfonic acid derivatives. rsc.org While not a direct analog, this demonstrates the power of combining amine and acidic groups in organocatalysis. A molecule like 4,6-dimethylpyridine-3-sulfonic acid could potentially catalyze reactions such as aldol (B89426) or Mannich reactions, where one functional group activates the electrophile and the other activates the nucleophile. The field of organocatalysis has seen applications of various amines, pyrrolidines, and thioureas in asymmetric synthesis. nih.gov

A significant application of sulfonic acids in catalysis is their immobilization onto solid supports to create heterogeneous solid acid catalysts. mdpi.com This approach combines the high reactivity of homogeneous acid catalysts with the ease of separation and recyclability of heterogeneous systems. Materials such as silica, zirconia, titania, and porous organic polymers are commonly used as supports. mdpi.comnih.gov

4,6-Dimethylpyridine-3-sulfonic acid or its precursors can be grafted onto the surface of these materials. The functionalization process typically involves creating a covalent linkage between the support and the organic molecule. The resulting material would possess accessible sulfonic acid sites, making it an effective catalyst for reactions like esterification, transesterification, hydration, and multicomponent reactions. mdpi.com For instance, a sulfonated porous organic polymer (POP-SO3H) was synthesized and used as an efficient catalyst for producing dihydro-2-oxopyrroles at room temperature. nih.gov The sulfonic acid groups on the polymer activate carbonyl groups, initiating the reaction cascade. nih.gov The presence of the dimethylpyridine ring could offer additional benefits, such as modifying the surface polarity or providing a secondary site for interactions.

Contributions to Supramolecular Chemistry and Crystal Engineering

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry and crystal engineering. The directional and specific nature of the hydrogen bond, combined with other non-covalent interactions, is expertly utilized in this field. 4,6-Dimethylpyridine-3-sulfonic acid is an excellent candidate for these studies due to its rigid scaffold and potent hydrogen bond donor (sulfonic acid) and acceptor (pyridine nitrogen) sites.

Crystal engineering aims to design and synthesize solid-state structures with desired properties. This is often achieved through the co-crystallization of two or more different molecules. mdpi.com Pyridine derivatives are widely used as co-formers in the creation of molecular salts and co-crystals, particularly with carboxylic and sulfonic acids. mdpi.comresearchgate.net

The interaction between a carboxylic or sulfonic acid and a pyridine derivative typically results in a robust and predictable supramolecular synthon. If the difference in pKa between the acid and the pyridine is large, proton transfer occurs, forming a charge-assisted hydrogen bond in a molecular salt (e.g., N⁺-H···⁻O). nih.govnih.gov Given that 4,6-dimethylpyridine-3-sulfonic acid is an internal salt (zwitterion), it can form co-crystals or molecular salts with other acids or bases. For example, it could interact with a dicarboxylic acid, where one acid group forms a salt bridge with the pyridine nitrogen, while the other participates in a neutral hydrogen bond with the sulfonate group. nih.gov These interactions guide the assembly of the components into predictable crystalline architectures, such as sheets, ribbons, or more complex 3D networks. nih.gov

The sulfonic acid group is a powerful hydrogen bond donor, while the pyridine nitrogen is an effective acceptor. This donor-acceptor pairing within 4,6-dimethylpyridine-3-sulfonic acid itself drives self-assembly. The primary interaction is the charge-assisted N⁺-H···⁻O-S hydrogen bond, which is a very strong and directional interaction. mdpi.com

In the solid state, these zwitterions would likely arrange to maximize these favorable hydrogen bonds. This can lead to the formation of infinite chains, layered structures, or complex three-dimensional networks. researchgate.netresearchgate.net For example, studies on pyruvic acid with water molecules show the formation of stable ring structures and networks stabilized by strong O–H···O hydrogen bonds. frontiersin.org Similarly, 4-phosphono-biphenyl-4'-carboxylic acid forms 3D hydrogen-bonded networks with cations like NH₄⁺ through charge-assisted hydrogen bonds. mdpi.com The methyl groups on the pyridine ring of 4,6-dimethylpyridine-3-sulfonic acid would also play a crucial role, influencing the packing of the molecules in the crystal lattice through steric effects and weaker C-H···O interactions, thus fine-tuning the final supramolecular architecture.

Table 2: Common Supramolecular Synthons in Pyridine-Acid Systems

| Synthon Description | Interaction Type | Typical Components | Resulting Structure |

|---|---|---|---|

| Acid-Pyridine Heterosynthon | O-H···N (neutral) or O⁻···H-N⁺ (ionic) | Carboxylic/Sulfonic Acid + Pyridine | Forms dimers, chains, or tapes. researchgate.netnih.gov |

| Carboxylic Acid Dimer | O-H···O (neutral) | Two Carboxylic Acid Molecules | Centrosymmetric R²₂(8) ring motif. researchgate.net |

| Sulfonate-Water-Amine Bridge | O-H···O, N-H···O | Sulfonate + Amine + Water | Mediates connections in hydrated crystals, forming extended networks. mdpi.com |

| C-H···O/N Interactions | C-H···O, C-H···N | Methyl/Aryl C-H + Carbonyl/Sulfonate/Pyridine | Weaker interactions that stabilize 3D packing. mdpi.com |

Development of Advanced Materials Incorporating Sulfonic Acid Moieties

The presence of both a pyridine ring and a sulfonic acid group on the same molecule allows for the development of advanced materials with tailored properties. The sulfonic acid group can impart hydrophilicity and proton conductivity, while the pyridine moiety can engage in acid-base interactions and coordination chemistry.

There is a growing body of research on the incorporation of sulfonated monomers into polymer backbones to create materials with enhanced properties, particularly for applications in fuel cells and separation technologies. Sulfonated polyimides and other polymers containing pyridine groups have been investigated for use as proton exchange membranes (PEMs). researchgate.net The sulfonic acid groups provide pathways for proton transport, a critical function in PEM fuel cells. upb.ro

The incorporation of 4,6-Dimethylpyridine-3-sulfonic acid as a comonomer or a functional additive in polymer matrices could offer several advantages. The pyridine ring can interact with the sulfonic acid groups through acid-base chemistry, which can help to control the water uptake and swelling of the membrane, improving its mechanical stability. rsc.org A series of sulfonated polyimides containing pyridine groups, for example, have demonstrated high thermal stability and proton conductivity, with the acid-base interactions playing a key role in their improved water stability. researchgate.net Similarly, copolymers of styrene (B11656) sulfonic acid and 4-vinylpyridine (B31050) have been synthesized for PEM applications, where the pyridine content is optimized for crosslinking to enhance membrane properties. researchgate.net

Table 1: Potential Effects of Integrating 4,6-Dimethylpyridine-3-sulfonic acid into Polymer Matrices

| Property | Potential Effect | Rationale |

| Proton Conductivity | Increase | The sulfonic acid group is a proton donor. |

| Water Uptake | Controlled | Acid-base interactions between pyridine and sulfonic acid groups can mitigate excessive swelling. rsc.org |

| Thermal Stability | Enhanced | Aromatic pyridine rings can increase the thermal stability of the polymer backbone. researchgate.net |

| Mechanical Properties | Improved | Crosslinking via the pyridine moiety can enhance the robustness of polymer films. researchgate.net |

Optically active materials, which can rotate the plane of polarized light, are essential in various applications, including chiral separations and sensors. libretexts.orgrp-photonics.com Pyridine-containing polymers have been successfully synthesized to be optically active. For instance, the asymmetric electrochemical polymerization of 2,5-di(2-thienyl)pyridine in a cholesteric liquid crystal electrolyte has yielded optically active polymer films. acs.org This demonstrates the potential of pyridine moieties to be part of a chiral polymer backbone.

While 4,6-Dimethylpyridine-3-sulfonic acid is not inherently chiral, it could be used as a monomer in the synthesis of such polymers. Furthermore, the compound can act as a ligand, coordinating with metal ions to form complexes. The geometry of these complexes and the electronic interactions between the ligand and the metal can lead to the formation of chiral structures that exhibit optical activity. The study of coumarin-3-carboxylic acid complexes with neodymium(III) and uranyl(VI) ions, for example, shows significant spectral changes upon complexation, indicating a strong influence of the ligand on the electronic (and potentially optical) properties of the metal center. uc.pt The functional groups of 4,6-Dimethylpyridine-3-sulfonic acid could similarly be exploited to create novel optically active metal-organic materials.

Applications in Analytical Chemistry and Separation Science

The dual functionality of 4,6-Dimethylpyridine-3-sulfonic acid also lends itself to applications in analytical chemistry, particularly in the formulation of buffer systems and in the study of metal ion interactions.

A molecule containing both a strong acid (sulfonic acid) and a weak base (pyridine) can act as a zwitterion over a specific pH range, making it a candidate for use in pH buffer systems. The sulfonic acid group is expected to have a very low pKa, meaning it will be deprotonated in most aqueous solutions. The pyridinium (B92312) ion, the protonated form of the pyridine ring, will have a pKa characteristic of substituted pyridines. The buffering capacity of 4,6-Dimethylpyridine-3-sulfonic acid would be most effective in the pH range around the pKa of its pyridinium form. By combining it with other buffering agents with different pKa values, it could potentially be a component of a universal buffer solution.

Table 2: Estimated pKa Values for Functional Groups in 4,6-Dimethylpyridine-3-sulfonic acid

| Functional Group | Estimated pKa | Basis of Estimation |

| Sulfonic Acid (-SO3H) | < 1 | Strong acid, typically fully deprotonated in water. |

| Pyridinium Ion (>NH+) | 5-6 | Based on pKa values of similar dimethyl-substituted pyridines. |

The study of how ligands bind to metal ions is fundamental to understanding and improving processes like solvent extraction, environmental remediation, and the biological roles of metals. Pyridine sulfonates are known to act as ligands for a variety of metal ions. researchgate.netresearchgate.netmdpi.com The pyridine nitrogen and the sulfonate oxygens of 4,6-Dimethylpyridine-3-sulfonic acid can both participate in coordination, potentially acting as a bidentate or even a bridging ligand.

Mechanistic studies would likely involve a combination of spectroscopic techniques (UV-Vis, NMR, IR), X-ray crystallography to determine the solid-state structure of the metal complexes, and computational methods like Density Functional Theory (DFT) to model the geometries and binding energies. uc.ptmdpi.com Such studies on the complexation of 4,6-Dimethylpyridine-3-sulfonic acid with different metal ions would provide valuable data on its selectivity and the stability of the resulting complexes, which is crucial for designing efficient separation processes. For example, studies on 2,2'-biimidazole (B1206591) with metal sulfonate salts have elucidated why the system lacks selectivity, showing the formation of similar isostructural complexes with several base metals. mdpi.com

Table 3: Potential Metal Complexes with 4,6-Dimethylpyridine-3-sulfonic acid (L)

| Metal Ion (M) | Potential Complex Stoichiometry | Possible Coordination Modes |

| Cu(II) | [CuL2(H2O)2], [CuL(H2O)4] | N, O-bidentate chelation |

| Fe(III) | [FeL3], [FeL2(H2O)2] | N, O-bidentate chelation |

| Zn(II) | [ZnL2(H2O)2] | N, O-bidentate chelation |

| Ni(II) | [NiL2(H2O)2] | N, O-bidentate chelation |

Investigations in Corrosion Inhibition Mechanisms

Pyridine derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netresearchgate.netuotechnology.edu.iq Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. This adsorption typically occurs through the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring.

The introduction of sulfonic acid and dimethyl groups to the pyridine ring in 4,6-Dimethylpyridine-3-sulfonic acid would be expected to modify its properties as a corrosion inhibitor. The sulfonic acid group would increase its solubility in aqueous acidic media, while the electron-donating methyl groups could enhance the electron density on the pyridine ring, potentially strengthening its adsorption onto the metal surface.

Investigations into its corrosion inhibition mechanism would likely employ electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside surface analysis methods like scanning electron microscopy (SEM). Computational chemistry, particularly DFT, is also a powerful tool for correlating the molecular structure of an inhibitor with its performance, by calculating parameters such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), the energy gap (ΔE), and the dipole moment. eurjchem.com

Table 4: Key Parameters in Corrosion Inhibition Studies for Pyridine Derivatives

| Parameter | Technique | Significance |

| Inhibition Efficiency (IE%) | Weight Loss, Electrochemical Methods | Quantifies the effectiveness of the inhibitor. |

| Corrosion Current Density (icorr) | Potentiodynamic Polarization | A lower value indicates better inhibition. |

| Charge Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy | A higher value indicates a more protective inhibitor layer. |

| Adsorption Isotherm | Weight Loss, Electrochemical Methods | Describes the interaction between the inhibitor and the metal surface (e.g., Langmuir, Temkin). |

| Energy of HOMO (EHOMO) | DFT Calculations | Higher values are often correlated with better inhibition efficiency. eurjchem.com |

| Energy Gap (ΔE) | DFT Calculations | Lower values can indicate higher reactivity and better inhibition potential. eurjchem.com |

Adsorption Isotherm Studies on Metal Surfaces

A critical step in evaluating a corrosion inhibitor is to understand its adsorption behavior on the metal surface it is intended to protect. Adsorption isotherms provide valuable insights into the interaction between the inhibitor molecules and the metal. These models describe the equilibrium relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

The effectiveness of an organic inhibitor is often linked to its ability to form a protective layer by displacing water molecules and adsorbing onto the metal. The nature of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal surface. jetir.org To determine the adsorption mechanism, experimental data are fitted to various isotherm models, such as Langmuir, Temkin, or Freundlich. researchgate.net

The Langmuir adsorption isotherm is frequently used and assumes the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.net The model is described by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the degree of surface coverage, and K_ads is the equilibrium constant of the adsorption process. A linear relationship between C/θ and C indicates that the adsorption follows the Langmuir isotherm.

Illustrative Data for a Pyridine Derivative:

The following table presents hypothetical data for a pyridine derivative inhibitor on a mild steel surface in an acidic medium, demonstrating adherence to the Langmuir adsorption model.

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ (mol/L) |

| 0.0001 | 0.58 | 0.000172 |

| 0.0005 | 0.85 | 0.000588 |

| 0.0010 | 0.92 | 0.001087 |

| 0.0020 | 0.96 | 0.002083 |

| 0.0050 | 0.98 | 0.005102 |

This interactive table illustrates that as the concentration of the inhibitor increases, the surface coverage approaches a saturation point, consistent with the Langmuir model.

Electrochemical Characterization of Inhibitory Film Formation

Electrochemical techniques are fundamental in quantifying the effectiveness of a corrosion inhibitor and characterizing the protective film it forms. researchgate.net Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed information about the kinetics of the corrosion process and the properties of the inhibitor film. jocpr.com

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data yields key parameters like the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc). A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection. The inhibition efficiency (IE%) can be calculated using the formula:

IE% = [ (i_corr_blank - i_corr_inh) / i_corr_blank ] x 100

where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively. Pyridine derivatives have been reported to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. chemmethod.comchemmethod.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode/electrolyte interface. jocpr.com In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited metal in an acid solution shows a single capacitive loop. In the presence of an effective inhibitor, the diameter of this loop increases significantly, indicating an increase in the charge-transfer resistance (R_ct). researchgate.net This increase in R_ct is attributed to the formation of a protective film that impedes the flow of charge. Simultaneously, a decrease in the double-layer capacitance (C_dl) is often observed, which is associated with the displacement of water molecules by the organic inhibitor molecules at the interface. jocpr.com

Illustrative Electrochemical Data for a Pyridine Derivative:

The table below shows typical electrochemical parameters obtained from potentiodynamic polarization and EIS measurements for mild steel in an acidic solution, with and without a pyridine-based inhibitor.

| Condition | i_corr (μA/cm²) | IE (%) | R_ct (Ω·cm²) | C_dl (μF/cm²) |

| Blank (1M HCl) | 1050 | - | 45 | 120 |

| With Inhibitor (1 mM) | 95 | 91.0 | 850 | 45 |

This interactive table demonstrates the significant decrease in corrosion current and increase in charge-transfer resistance, indicative of effective inhibition by the pyridine derivative.

Theoretical Validation of Inhibition Efficiency

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for understanding the corrosion inhibition mechanism at a molecular level. electrochemsci.org These theoretical studies can predict the inhibition efficiency of a molecule by analyzing its electronic properties and its likely interaction with a metal surface. scispace.comeurjchem.com

Key parameters calculated in DFT studies include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal. researchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency. mdpi.com

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation.

By calculating these parameters for a series of related compounds, researchers can establish a correlation between molecular structure and inhibition performance, guiding the design of new, more effective inhibitors. scispace.comresearchgate.net

Illustrative DFT Data for Pyridine Derivatives:

The following table presents a hypothetical comparison of quantum chemical parameters for different pyridine derivatives, illustrating how DFT can be used to rank their potential inhibition efficiencies.

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | ΔN |

| Pyridine | -6.89 | -0.34 | 6.55 | 0.21 |

| 2,6-Dimethylpyridine | -6.65 | -0.21 | 6.44 | 0.25 |

| 4-Aminopyridine | -5.98 | -0.15 | 5.83 | 0.35 |

| 3-Pyridinecarboxamide | -7.01 | -1.12 | 5.89 | 0.29 |

This interactive table shows how variations in the pyridine ring's substituents affect the electronic properties, which in turn are expected to influence the corrosion inhibition performance. For instance, the higher E_HOMO and lower ΔE of 4-Aminopyridine suggest it would be a more effective inhibitor than unsubstituted pyridine.

Q & A

Q. What are the optimized synthetic routes for 4,6-dimethylpyridine-3-sulfonic acid, and how are intermediates validated?

The synthesis of 4,6-dimethylpyridine-3-sulfonic acid typically involves sulfonation of 4,6-dimethylpyridine using concentrated sulfuric acid or sulfur trioxide under controlled conditions . Key steps include:

- Regioselective sulfonation : Ensuring sulfonation occurs at the 3-position requires temperature modulation (e.g., 80–100°C) and reaction time optimization (8–12 hours).

- Intermediate validation : Intermediates like 4,6-dimethylpyridine sulfonic acid derivatives are characterized via HPLC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substitution patterns) .

- Yield optimization : Neutralization with sodium hydroxide followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How does solubility vary with pH, and what solvents are optimal for experimental workflows?

4,6-Dimethylpyridine-3-sulfonic acid exhibits pH-dependent solubility due to its sulfonic acid group (pKa ~1.5):

- Acidic conditions (pH < 2) : High solubility in polar aprotic solvents (DMSO, DMF) due to protonation.

- Neutral/basic conditions (pH > 7) : Forms sodium salts, increasing water solubility (up to 50 mg/mL) .

For biological assays, PBS buffer (pH 7.4) or DMSO-water mixtures are preferred to avoid precipitation .

Advanced Research Questions

Q. What analytical methods resolve structural ambiguities in sulfonated pyridine derivatives?

Advanced techniques include:

- X-ray crystallography : Resolves regiochemical ambiguities in sulfonation (e.g., distinguishing 3-sulfonic vs. 5-sulfonic isomers) .

- Tandem MS/MS fragmentation : Differentiates isobaric derivatives by analyzing collision-induced dissociation (CID) patterns .

- Dynamic NMR : Detects tautomeric equilibria in sulfonic acid groups under varying temperatures .

Q. How do electronic effects of methyl groups influence the reactivity of 4,6-dimethylpyridine-3-sulfonic acid in coordination chemistry?

The electron-donating methyl groups at the 4- and 6-positions enhance the electron density of the pyridine ring, stabilizing metal-ligand complexes:

- Coordination studies : DFT calculations show stronger binding to transition metals (e.g., Cu²⁺, Fe³⁺) compared to unsubstituted pyridine-3-sulfonic acid .

- Catalytic applications : Methyl groups improve steric shielding, reducing side reactions in Pd-catalyzed cross-coupling protocols .

Q. What contradictions exist in reported stability data for sulfonated pyridines under oxidative conditions?

Contradictory findings arise from differing experimental setups:

- Thermogravimetric analysis (TGA) : Some studies report decomposition at 200°C, while others note stability up to 250°C . This discrepancy may stem from trace metal impurities or hydration states.

- Oxidative stability : In aqueous H₂O₂, 4,6-dimethylpyridine-3-sulfonic acid degrades faster than its 2-substituted analogs due to steric hindrance at the 3-position .

Methodological Challenges

Q. How can regioselectivity challenges in sulfonation be mitigated during scale-up?

Strategies include:

- Directed ortho-metalation : Using lithium bases to block competing sulfonation sites .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and improves regioselectivity (>90% 3-sulfonic product) .

Q. What purification techniques are critical for removing sulfonic acid byproducts?

- Ion-exchange chromatography : Separates sulfonic acid derivatives from unreacted pyridine precursors .

- Crystallization gradients : Ethanol/water (3:1 v/v) removes residual sulfuric acid, achieving >99% purity .

Key Research Gaps

- Mechanistic studies : Limited DFT/molecular dynamics data on sulfonation pathways in substituted pyridines.

- Biological applications : Potential as a kinase inhibitor scaffold remains underexplored compared to commercial analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.